

# Unveiling IT-143B (143D): A Next-Generation Covalent Inhibitor Targeting KRASG12C

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## Compound of Interest

Compound Name: IT-143B

Cat. No.: B15564318

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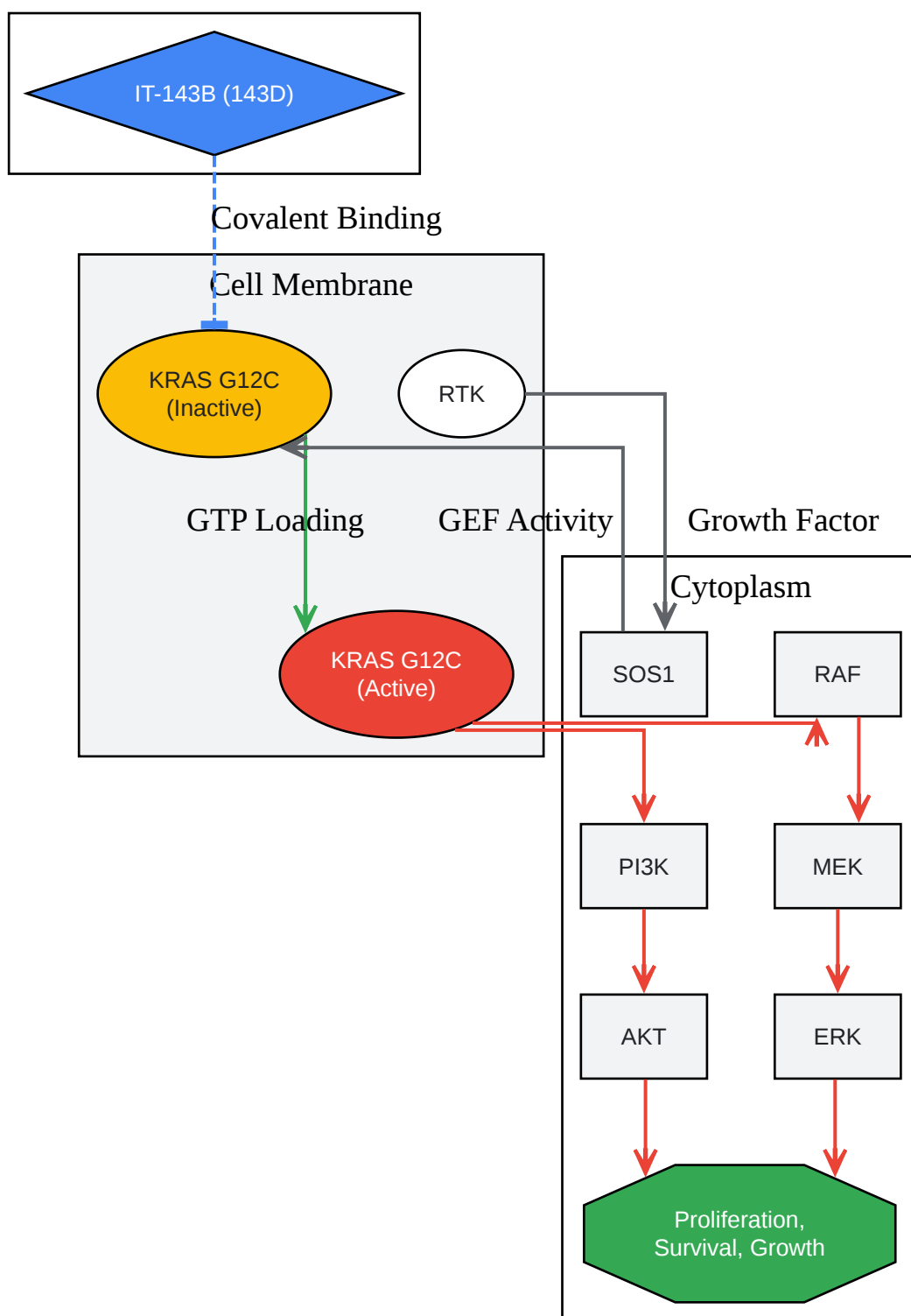
This technical guide provides a comprehensive overview of the preclinical data and pharmacological profile of **IT-143B**, publicly identified as 143D, a novel, potent, and selective covalent inhibitor of the KRASG12C mutation. The information presented herein is collated from peer-reviewed scientific publications and is intended to inform researchers and drug development professionals on the therapeutic potential and mechanism of action of this promising new agent.

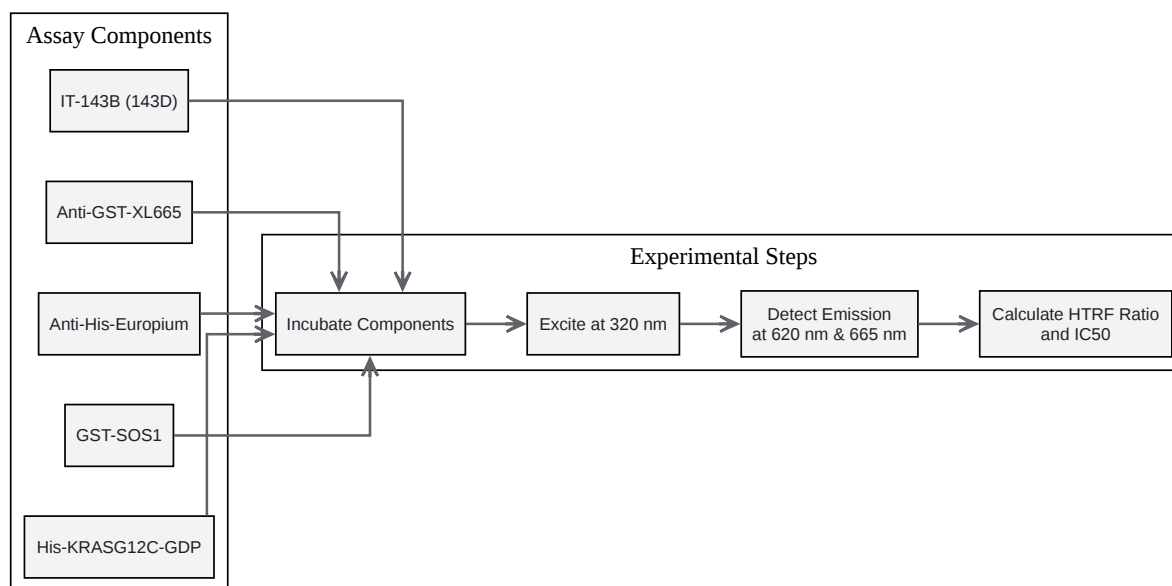
## Executive Summary

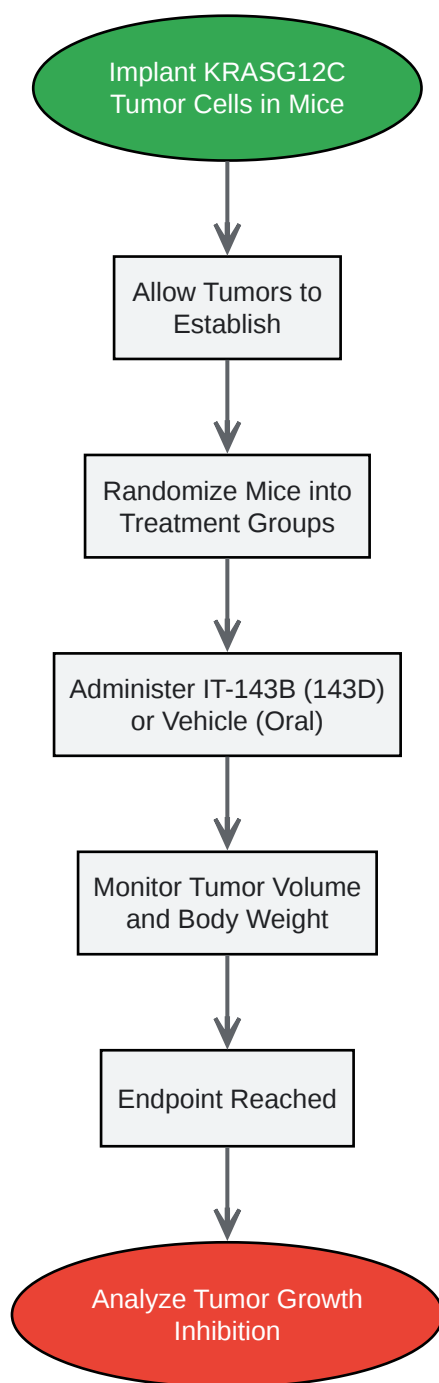
The KRAS oncogene, particularly the G12C mutation, has long been a challenging target in cancer therapy. **IT-143B** (143D) has emerged as a highly promising small molecule inhibitor that selectively and covalently binds to the mutant cysteine residue in KRASG12C, locking the protein in its inactive, GDP-bound state. Preclinical studies demonstrate that 143D exhibits potent anti-tumor activity, comparable to the well-characterized inhibitors AMG510 (Sotorasib) and MRTX849 (Adagrasib).<sup>[1][2]</sup> Notably, 143D displays favorable pharmacokinetic properties, including a longer half-life and the ability to cross the blood-brain barrier, suggesting its potential for treating a broad range of KRASG12C-mutant cancers, including those with central nervous system metastases.<sup>[1][2][3]</sup>

## Mechanism of Action and Signaling Pathway

**IT-143B** (143D) functions by downregulating KRASG12C-dependent signal transduction.[1][2]  
The covalent modification of the G12C residue prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and growth. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT signaling pathways.[2]







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## References

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- 3. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
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